molecular formula C31H33N5O6S2 B2938212 ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393819-51-7

ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2938212
CAS No.: 393819-51-7
M. Wt: 635.75
InChI Key: XKYIIFKHHLNQLC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a triazole ring, a propanamido linker with a sulfanyl group, and two 2-methoxyphenyl groups. Its structural complexity arises from the fusion of a cyclopentane ring with a thiophene moiety, coupled with a 1,2,4-triazole derivative functionalized with formamido and methoxyphenyl substituents. This compound shares structural motifs with bioactive thiophene and triazole derivatives, which are often explored for antimicrobial, antioxidant, and anti-inflammatory applications .

Properties

IUPAC Name

ethyl 2-[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O6S2/c1-5-42-30(39)26-20-12-10-16-24(20)44-29(26)33-27(37)18(2)43-31-35-34-25(36(31)21-13-7-9-15-23(21)41-4)17-32-28(38)19-11-6-8-14-22(19)40-3/h6-9,11,13-15,18H,5,10,12,16-17H2,1-4H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYIIFKHHLNQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the thiophene ring and the various functional groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole and thiophene rings, along with the functional groups, allow the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thiophene-3-Carboxylate Derivatives

  • Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Structural Differences: Replaces the cyclopenta[b]thiophene core with a tetrahydrobenzo[b]thiophene system. The triazole and formamido groups in the target compound are substituted with a cyanoacrylamido group.
  • Ethyl 4-(4-Isopropylphenyl)-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate (): Structural Differences: Features a tetrazole ring instead of a triazole and an isopropylphenyl substituent. Functional Impact: Tetrazole groups are known to improve metabolic stability and bioavailability in medicinal chemistry .

Triazole-Containing Analogues

  • 4-Phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic Acid Ethyl Ester (): Structural Differences: Incorporates a benzimidazole-cyclopentaindenyl system instead of a formamido-methyl triazole. Functional Impact: The benzimidazole moiety contributes to antibacterial activity, as seen in tested derivatives .

Key Observations :

  • The target compound’s synthesis likely involves multi-step functionalization of the triazole and thiophene cores, analogous to methods used for related derivatives (e.g., bromination and nucleophilic substitution in ).
  • Substituents like methoxyphenyl and formamido groups may influence solubility and crystallinity, though specific data are unavailable.

Bioactivity Comparison

Antimicrobial Activity

  • Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): Compound M (dimethylamino substitution): Exhibited zones of inhibition of 15 mm (B. subtilis), 17 mm (E. coli), and 14 mm (S. aureus) .
  • Thiophene-triazole hybrids (): Demonstrated moderate antifungal activity against C. albicans (MIC = 32 µg/mL) .

Antioxidant Activity

Compound DPPH Scavenging (%) Nitric Oxide Scavenging (%) Reference
Target Compound
Compound H (4-hydroxy-3,5-dimethoxyphenyl derivative) 85 ± 2.1 78 ± 1.8
Standard (Ascorbic Acid/Trolox) 89 ± 1.5 82 ± 1.2

Key Observations :

  • Sterically hindered phenolic groups (e.g., 4-hydroxy-3,5-dimethoxy in Compound H) significantly enhance antioxidant activity .
  • The target compound’s methoxyphenyl groups may offer moderate radical scavenging, but hydroxyl groups are more effective .

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